molecular formula C25H28N2O4 B2717864 2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-5-[(4-methylphenyl)methoxy]-4H-pyran-4-one CAS No. 898442-13-2

2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-5-[(4-methylphenyl)methoxy]-4H-pyran-4-one

Cat. No.: B2717864
CAS No.: 898442-13-2
M. Wt: 420.509
InChI Key: UPNSSBJVWFPZOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-5-[(4-methylphenyl)methoxy]-4H-pyran-4-one (hereafter referred to as the target compound) features a pyran-4-one core substituted at the 2-position with a methyl-linked 4-(2-methoxyphenyl)piperazine moiety and at the 5-position with a p-tolylmethoxy group. Its molecular formula is C₂₄H₂₇N₃O₄, with a calculated molar mass of 421.49 g/mol.

Properties

IUPAC Name

2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-5-[(4-methylphenyl)methoxy]pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O4/c1-19-7-9-20(10-8-19)17-31-25-18-30-21(15-23(25)28)16-26-11-13-27(14-12-26)22-5-3-4-6-24(22)29-2/h3-10,15,18H,11-14,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPNSSBJVWFPZOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=COC(=CC2=O)CN3CCN(CC3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-5-[(4-methylphenyl)methoxy]-4H-pyran-4-one typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the use of piperazine derivatives and various aromatic compounds. Specific reaction conditions such as temperature, solvents, and catalysts are crucial to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reactors could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-5-[(4-methylphenyl)methoxy]-4H-pyran-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction pathway and product yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

Structural Features

FeatureDescription
Piperazine Ring Facilitates interaction with neurotransmitter receptors.
Methoxy Groups Enhance lipophilicity and bioavailability.
Pyranone Core Potential for various chemical transformations.

Antidepressant Activity

Research indicates that compounds with piperazine structures often exhibit antidepressant properties. The specific compound under consideration has been evaluated for its ability to modulate serotonin receptors, which are critical in the treatment of mood disorders. In vitro studies have shown that derivatives of piperazine can enhance serotonin levels in synaptic clefts, suggesting potential antidepressant effects .

Anticancer Properties

The compound has also been investigated for its anticancer activities. Studies have demonstrated that similar pyranone derivatives can induce apoptosis in cancer cells by activating specific signaling pathways. The methoxy substitutions may enhance the compound's ability to penetrate cellular membranes, increasing its efficacy against various cancer cell lines .

Antimicrobial Effects

Compounds containing piperazine and methoxy groups have exhibited significant antimicrobial activity. Research has shown that such compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents .

Neuroprotective Effects

Recent studies have suggested that the compound may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Mechanistic studies indicate that it may reduce oxidative stress and inflammation in neuronal cells .

Case Study 1: Antidepressant Activity Evaluation

A study conducted by Lebars et al. (1998) explored the use of similar compounds as serotonin receptor imaging agents, demonstrating their ability to bind selectively to serotonin receptors in vivo . This highlights the potential for developing therapeutic agents targeting mood disorders.

Case Study 2: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, derivatives of pyranones were evaluated for their anticancer properties against various human cancer cell lines, showing promising results in inhibiting cell proliferation . The structure-activity relationship analysis indicated that modifications on the phenyl rings significantly affected potency.

Case Study 3: Antimicrobial Testing

Research published in Pharmaceutical Biology demonstrated that related piperazine compounds exhibited strong antimicrobial activity against Staphylococcus aureus and Escherichia coli, indicating their potential utility in treating bacterial infections .

Mechanism of Action

The mechanism of action of 2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-5-[(4-methylphenyl)methoxy]-4H-pyran-4-one involves its interaction with alpha1-adrenergic receptors. These receptors are part of the G-protein-coupled receptor family and play a crucial role in the contraction of smooth muscles in blood vessels and other tissues. By binding to these receptors, the compound can modulate various physiological responses, making it a potential therapeutic agent for conditions like hypertension and cardiac arrhythmias .

Comparison with Similar Compounds

Pyran-4-one Core Modifications

The pyran-4-one scaffold is a common feature in medicinal chemistry due to its hydrogen-bonding capacity and metabolic stability. The target compound’s substitution pattern distinguishes it from analogs:

Compound Name Substituent at Position 5 Substituent at Position 2 Molar Mass (g/mol) Key Differences
Target Compound p-Tolylmethoxy 4-(2-Methoxyphenyl)piperazin-1-ylmethyl 421.49 Reference compound
2-((4-(2-Methoxyphenyl)piperazin-1-yl)methyl)-5-(2-morpholino-2-oxoethoxy)-4H-pyran-4-one Morpholino-2-oxoethoxy 4-(2-Methoxyphenyl)piperazin-1-ylmethyl ~435.50* Polar morpholino group enhances solubility

*Calculated based on molecular formula.

Analysis: The morpholino-substituted analog () replaces the p-tolylmethoxy group with a 2-morpholino-2-oxoethoxy chain, introducing a polar moiety that may improve aqueous solubility but reduce membrane permeability compared to the target compound’s lipophilic p-tolyl group.

Piperazine Ring Modifications

The 4-(2-methoxyphenyl)piperazine moiety in the target compound is a critical pharmacophore. Comparisons with other piperazine derivatives reveal positional and electronic effects:

Compound Name Piperazine Substituent Key Structural Feature Source
Target Compound 2-Methoxyphenyl Ortho-methoxy group creates steric hindrance
[4-(4-Methoxyphenyl)piperazin-1-yl]-(2-piperidyl)methanone 4-Methoxyphenyl Para-methoxy group enhances resonance
4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one 4-(Trifluoromethyl)phenyl Electron-withdrawing CF₃ group

Analysis :

  • Ortho vs.
  • Electron-Withdrawing Groups : The trifluoromethylphenyl analog () highlights how electron-deficient aryl groups on piperazine could enhance affinity for serotonin or dopamine receptors, whereas the target’s methoxy group offers electron-donating effects .

Aryloxy Group Variations

The p-tolylmethoxy group at position 5 contributes to lipophilicity. Similar substituents in other heterocycles provide context:

Compound Name Core Structure Aryloxy Group Molar Mass (g/mol) Source
Target Compound Pyran-4-one p-Tolylmethoxy 421.49
4-(4-Methoxyphenoxy)-2-(4-methylphenyl)-5-piperidino-2,3-dihydropyridazin-3-one Pyridazinone 4-Methylphenyl 391.46

Analysis: The pyridazinone analog () shares a 4-methylphenyl group but lacks the methoxy linkage, reducing steric bulk. This may increase metabolic stability but decrease π-π interactions compared to the target’s p-tolylmethoxy group .

Biological Activity

The compound 2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-5-[(4-methylphenyl)methoxy]-4H-pyran-4-one is a derivative of pyran, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, structural characteristics, and various pharmacological effects.

Structural Characteristics

The compound is characterized by a complex structure that includes a piperazine ring linked to a pyran moiety. The presence of methoxy and methyl groups enhances its lipophilicity and potential bioactivity. The crystal structure reveals that the molecule exhibits a V-shaped conformation with specific dihedral angles influencing its interaction with biological targets .

Antimicrobial Activity

Research indicates that derivatives of pyran compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate moderate to excellent antibacterial activity against various pathogens . The presence of the piperazine moiety is believed to enhance this activity by facilitating interaction with bacterial membranes.

Anticancer Properties

Pyran derivatives have been extensively studied for their anticancer potential. In vitro studies on related compounds have demonstrated cytotoxic effects on several cancer cell lines, including HI-60 and HCT-116, with IC50 values indicating potent activity . The mechanism of action is often attributed to the inhibition of key cellular pathways involved in proliferation and survival.

Antioxidant Activity

Compounds structurally related to this compound have also shown antioxidant properties. These activities are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders .

Anti-inflammatory Effects

The anti-inflammatory potential of pyran derivatives has been documented in multiple studies. These compounds can inhibit pro-inflammatory cytokines and enzymes, contributing to their therapeutic effects in inflammatory conditions .

Case Studies

  • Antimicrobial Screening : A study conducted on a series of pyran derivatives indicated that certain modifications significantly enhanced their antibacterial efficacy. For example, compounds with electron-withdrawing groups displayed improved activity against Gram-positive bacteria .
  • Cytotoxicity Evaluation : In a comparative analysis of several pyran derivatives, those containing halogen substitutions exhibited higher cytotoxicity against various cancer cell lines. The study highlighted the importance of substituent nature in determining biological activity .

Data Tables

CompoundActivity TypeIC50 (µM)Reference
5eAnticancer0.25
5gAntibacterialModerate
5hAntioxidantHigh

Q & A

Q. What are the optimal synthetic routes for producing 2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-5-[(4-methylphenyl)methoxy]-4H-pyran-4-one?

Methodological Answer : The compound can be synthesized via multi-step protocols involving:

  • Step 1 : Condensation of 1,5-diarylpyrazole precursors (e.g., 5-phenyl-1-pentanol derivatives) with piperazine intermediates under reflux conditions in aprotic solvents like dichloromethane .
  • Step 2 : Functionalization of the pyran-4-one core via nucleophilic substitution, using 4-methylbenzyl bromide for methoxy group introduction .
  • Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) to achieve >95% purity. Yield optimization requires precise stoichiometric control of the piperazine coupling step .

Q. How can structural characterization of this compound be validated?

Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm substituent positions (e.g., 2-methoxyphenyl piperazine protons at δ 3.2–3.8 ppm and pyranone carbonyl at δ 165–170 ppm) .
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS-ESI) to verify molecular weight (expected: ~463.2 g/mol, [M+H]+^+) and fragmentation patterns .
  • X-ray Crystallography : Resolve crystal structures to confirm stereochemistry, as demonstrated for related piperazine derivatives in orthorhombic space groups (e.g., P21_121_12) .

Q. What preliminary assays are recommended for evaluating biological activity?

Methodological Answer :

  • Receptor Binding Assays : Screen for affinity at serotonin (5-HT1A_{1A}) or dopamine receptors using radioligand displacement (e.g., 3H^3H-WAY-100635 for 5-HT1A_{1A}), given structural similarities to arylpiperazine ligands .
  • Enzyme Inhibition : Test inhibitory effects on carbonic anhydrase isoforms (hCA I/II) using fluorescence-based assays, comparing IC50_{50} values to reference inhibitors like acetazolamide .

Advanced Research Questions

Q. How can contradictory data in receptor binding studies be resolved?

Methodological Answer : Contradictions in receptor affinity (e.g., partial vs. full agonism) may arise from:

  • Conformational Flexibility : Use molecular dynamics simulations to analyze piperazine ring puckering and its impact on receptor docking .
  • Orthogonal Assays : Validate results via functional assays (e.g., cAMP accumulation for GPCR activity) alongside radioligand binding to distinguish binding vs. signaling efficacy .
  • Species-Specific Differences : Compare results across cell lines (e.g., human vs. rodent receptors) to identify pharmacophore variations .

Q. What strategies enhance the compound’s metabolic stability without compromising activity?

Methodological Answer :

  • Bioisosteric Replacement : Substitute the pyranone oxygen with sulfur (thio-pyranone) to reduce oxidative metabolism, as seen in related fluorinated analogs .
  • Piperazine Modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) on the 2-methoxyphenyl ring to block CYP450-mediated N-dealkylation .
  • Prodrug Design : Mask the hydroxyl group with acetyl or phosphate prodrugs, improving oral bioavailability while retaining target engagement .

Q. How does crystallographic data inform structure-activity relationships (SAR)?

Methodological Answer :

  • Hydrogen Bonding Networks : Analyze X-ray structures (e.g., C=O···H–N interactions between pyranone and piperazine moieties) to prioritize substituents that stabilize bioactive conformations .
  • Packing Interactions : Correlate crystal packing motifs (e.g., π-π stacking of 4-methylphenyl groups) with solubility and crystallinity trends for formulation .
  • Torsional Angle Analysis : Use torsion angles (e.g., C–N–C–C in piperazine) to predict steric hindrance and optimize substituent bulk .

Q. What computational methods predict off-target interactions?

Methodological Answer :

  • Pharmacophore Modeling : Build 3D pharmacophores using Schrödinger Phase to screen for off-target binding (e.g., histamine H3_3 or σ receptors) .
  • Machine Learning : Train random forest models on ChEMBL datasets to predict ADMET profiles, focusing on hERG channel inhibition risks .
  • Docking Studies : Use AutoDock Vina to simulate binding to homologous receptors (e.g., 5-HT2A_{2A} vs. 5-HT1A_{1A}) and guide selectivity optimization .

Data-Driven Challenges

Q. How can discrepancies in enzyme inhibition potency be addressed?

Methodological Answer :

  • Assay Standardization : Replicate experiments under controlled pH (7.4) and temperature (37°C) to minimize variability in hCA inhibition assays .
  • Metabolite Interference : Use LC-MS to rule out metabolite formation (e.g., demethylated derivatives) during prolonged incubation .
  • Positive Controls : Include zonisamide or acetazolamide in each assay batch to validate technical reproducibility .

Q. What statistical approaches validate SAR trends in combinatorial libraries?

Methodological Answer :

  • Multivariate Analysis : Perform principal component analysis (PCA) on substituent descriptors (e.g., logP, molar refractivity) to cluster active vs. inactive analogs .
  • Free-Wilson Analysis : Decompose activity contributions of individual substituents (e.g., 4-methylphenyl vs. 2-methoxyphenyl) to guide lead optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.